REACTION_CXSMILES
|
[C:1]([O:7]C)(=O)[CH2:2][C:3]([CH3:5])=O.Cl.[CH:10]1([NH:16][NH2:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.[OH-].[Na+]>>[CH:10]1([N:16]2[C:1](=[O:7])[CH2:2][C:3]([CH3:5])=[N:17]2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:1.2,3.4|
|
Name
|
|
Quantity
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14.5 mL
|
Type
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reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CCCCC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the mixture was cooled
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with water and saturated saline solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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ADDITION
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Details
|
the resulting residue was treated with hexane
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Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1N=C(CC1=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |